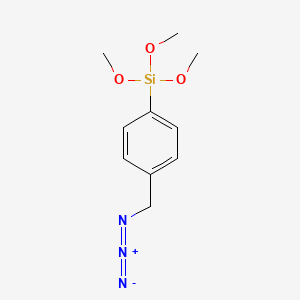

p-Azidomethylphenyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(azidomethyl)phenyl]-trimethoxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3Si/c1-14-17(15-2,16-3)10-6-4-9(5-7-10)8-12-13-11/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHMGPZIVVGDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p-Azidomethylphenyltrimethoxysilane synthesis from p-chloromethylphenyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-azidomethylphenyltrimethoxysilane from p-chloromethylphenyltrimethoxysilane. This transformation is a key step in the preparation of versatile chemical probes and surface modification agents used in biomedical research and drug development. The azide functionality allows for facile "click" chemistry reactions, enabling the conjugation of the silane to a wide variety of molecules and materials.

Reaction Overview

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The benzylic chloride of p-chloromethylphenyltrimethoxysilane is displaced by the azide anion, typically from sodium azide. This reaction is analogous to the well-established synthesis of benzyl azides from benzyl halides.

Caption: Reaction pathway for the synthesis of this compound.

Comparison of Synthetic Protocols

Several protocols have been reported for the synthesis of benzyl azides, which are directly applicable to the synthesis of this compound. The key parameters, including solvent, temperature, and reaction time, can be varied to optimize the reaction yield and purity.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Material | p-Chloromethylphenyltrimethoxysilane | Benzyl chloride | Benzyl bromide |

| Azide Source | Sodium Azide | Sodium Azide | Sodium Azide |

| Molar Ratio (Azide:Halide) | 1.1 : 1.0[1] | 2.0 : 1.0[2] | 1.5 : 1.0 |

| Solvent | Not specified[1] | DMF[2] | DMSO |

| Temperature | Heated[1] | Room Temperature[2] | Ambient Temperature |

| Reaction Time | 3 hours[1] | 12 hours[2] | Overnight |

| Work-up | Not specified | Dilution with water, extraction with diethyl ether, washing with water and brine.[2] | Addition of water, extraction with diethyl ether, washing with brine. |

| Purification | Not specified | Column chromatography on silica gel.[2] | Removal of solvent. |

| Yield | Not specified | High (for benzyl azides)[2] | 73% (for benzyl azide) |

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of benzyl azides.[2] Researchers should optimize the conditions for their specific setup.

Materials:

-

p-Chloromethylphenyltrimethoxysilane

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle (optional, depending on the chosen temperature)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Caption: Generalized experimental workflow for the synthesis.

Procedure:

-

In a round-bottom flask, dissolve p-chloromethylphenyltrimethoxysilane (1.0 eq.) in anhydrous DMF.

-

To the stirred solution, add sodium azide (1.1 - 2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Product Characterization

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons: δ 7.2-7.5 ppm (multiplet, 4H).

-

Benzylic protons (-CH₂-N₃): δ ~4.3 ppm (singlet, 2H).

-

Methoxy protons (-OCH₃): δ ~3.6 ppm (singlet, 9H).

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons: δ 128-136 ppm.

-

Benzylic carbon (-CH₂-N₃): δ ~55 ppm.

-

Methoxy carbons (-OCH₃): δ ~51 ppm.

-

-

IR Spectroscopy:

-

A strong, characteristic azide (N₃) stretching band is expected around 2100 cm⁻¹.

-

Si-O-C stretching bands will be present in the 1080-1100 cm⁻¹ region.

-

Aromatic C-H stretching will appear around 3000-3100 cm⁻¹.

-

Safety Precautions

Sodium azide is a highly toxic and potentially explosive substance and must be handled with extreme caution.

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. It is a potent vasodilator and metabolic inhibitor.

-

Explosion Hazard: While sodium azide itself is relatively stable, it can form highly explosive heavy metal azides (e.g., with lead, copper, mercury). Contact with metal spatulas, stir bars, and plumbing should be avoided. It can also form the highly toxic and explosive hydrazoic acid upon contact with acids.

-

Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid generating dusts of sodium azide.

-

Do not heat sodium azide unless it is in solution and with appropriate precautions.

-

Quench any residual azide in the reaction mixture and waste streams before disposal. A common method is the addition of a solution of sodium nitrite followed by acidification.

-

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature and adhere to strict safety protocols when performing this chemical transformation.

References

The Role of p-Azidomethylphenyltrimethoxysilane in Nanotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Azidomethylphenyltrimethoxysilane is a key surface modification agent in nanotechnology, acting as a bridge between inorganic nanoparticles and organic biomolecules. Its unique bifunctional nature, possessing a trimethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable tool in the development of sophisticated drug delivery systems, diagnostic platforms, and other nanomedical applications. This technical guide provides an in-depth overview of the applications, experimental protocols, and quantitative data associated with the use of this compound in nanotechnology.

Core Applications in Nanotechnology

The primary utility of this compound lies in its ability to introduce a "clickable" azide functionality onto the surface of various nanoparticles, most notably silica (SiO2) and other metal oxide nanoparticles. This surface modification is the first and crucial step in a two-step bioconjugation strategy.

-

Surface Functionalization: The trimethoxysilane end of the molecule readily hydrolyzes in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of nanoparticles like silica, forming stable covalent siloxane bonds (Si-O-Si). This process results in a monolayer of the azido-silane on the nanoparticle surface.

-

Bioconjugation via Click Chemistry: The azide group introduced on the nanoparticle surface is a bioorthogonal handle. It does not react with biological molecules, ensuring that subsequent modifications are highly specific. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] In this reaction, the surface-bound azide reacts with a terminal alkyne on a molecule of interest (e.g., a drug, targeting ligand, or imaging agent) to form a stable triazole linkage.[1][] This method is highly efficient, proceeds under mild, aqueous conditions, and is compatible with a wide range of biomolecules.[][4]

Key Applications in Drug Delivery and Nanomedicine

The ability to precisely attach biomolecules to nanoparticles opens up a vast array of possibilities in drug delivery and diagnostics:

-

Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or small molecules can be "clicked" onto the surface of drug-loaded nanoparticles. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.[4]

-

Controlled Release Systems: The nanoparticle surface can be modified with stimuli-responsive linkers via click chemistry, enabling the controlled release of drugs in response to specific triggers like pH, enzymes, or light.

-

Diagnostic Imaging: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be attached to nanoparticles to create probes for disease diagnosis and tracking of therapeutic delivery.

-

Polymer Grafting: Polymers like polyethylene glycol (PEG) can be "clicked" to the nanoparticle surface to improve their stability in biological fluids, reduce immunogenicity, and prolong circulation time.

Quantitative Data and Characterization

The success of nanoparticle functionalization and subsequent bioconjugation hinges on the ability to quantify the density of functional groups on the surface.

| Parameter | Method | Typical Values/Observations | Reference |

| Ligand Density | 19F Nuclear Magnetic Resonance (qNMR) | For silica nanoparticles functionalized with a perfluorophenyl azide (PFPA) linker, ligand densities of 6.4 ± 0.2 nmol/nm² have been reported. | [5] |

| Ligand Density | Thermogravimetric Analysis (TGA) | TGA can be used to determine the mass of organic ligands on the nanoparticle surface. However, it can be less accurate than qNMR due to potential interference from trapped solvents. | [5] |

| Surface Functionalization Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic azide peak (~2100 cm⁻¹) and Si-O-Si stretching bands. | |

| Surface Charge | Zeta Potential Measurement | Changes in zeta potential can indicate successful surface modification. | |

| Nanoparticle Size and Morphology | Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) | Used to confirm that the nanoparticles have not aggregated during the functionalization process. |

Experimental Protocols

Silanization of Silica Nanoparticles with this compound

This protocol describes the general procedure for modifying the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (SiO2 NPs)

-

This compound

-

Anhydrous Toluene or Ethanol

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Nanoparticle Preparation: Disperse the silica nanoparticles in the anhydrous solvent through sonication to ensure a uniform suspension.

-

Silanization Reaction: Add this compound to the nanoparticle suspension. The amount of silane will depend on the desired surface coverage and the surface area of the nanoparticles. A typical starting point is a 1-5% (v/v) solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) for several hours (4-24 hours) with constant stirring.

-

Washing: After the reaction, the functionalized nanoparticles are collected by centrifugation. The nanoparticle pellet is then washed multiple times with the solvent (e.g., toluene or ethanol) to remove any unreacted silane. This is followed by washing with a more polar solvent like ethanol or water if the subsequent click reaction is to be performed in an aqueous environment.

-

Drying and Storage: The final azide-functionalized nanoparticles can be dried under vacuum and stored for future use.

Diagram: Silanization Workflow

Caption: Workflow for the surface functionalization of silica nanoparticles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles

This protocol outlines the general steps for conjugating an alkyne-containing molecule to the azide-functionalized nanoparticles.

Materials:

-

Azide-functionalized nanoparticles

-

Alkyne-containing molecule (e.g., drug, ligand, dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

Procedure:

-

Nanoparticle Suspension: Resuspend the azide-functionalized nanoparticles in the chosen aqueous buffer.

-

Reaction Mixture: In a reaction vessel, combine the nanoparticle suspension and the alkyne-containing molecule.

-

Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.

-

Click Reaction: Add the copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Conditions: The reaction is typically carried out at room temperature for 1-12 hours with gentle mixing.

-

Purification: The bioconjugated nanoparticles are purified by repeated centrifugation and washing with the buffer to remove the copper catalyst, unreacted alkyne molecules, and other reagents.

Diagram: Click Chemistry Bioconjugation

Caption: Workflow for bioconjugation via CuAAC click chemistry.

Conclusion

This compound is a powerful and versatile tool for the surface engineering of nanoparticles. Its ability to serve as a stable anchor to inorganic surfaces while presenting a bioorthogonal azide handle for click chemistry has made it a cornerstone in the development of advanced nanomaterials for drug delivery, diagnostics, and various other biomedical applications. The straightforward and efficient nature of the silanization and subsequent click reactions allows for the precise and modular construction of complex, multifunctional nanosystems, paving the way for the next generation of nanomedicines.

References

An In-Depth Technical Guide to the Reactivity of p-Azidomethylphenyltrimethoxysilane's Azide Group for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Azidomethylphenyltrimethoxysilane, focusing on the reactivity of its azide group in click chemistry. It is designed to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed information on its synthesis, reaction protocols, and applications, with a particular emphasis on surface functionalization and bioconjugation.

Introduction to this compound and Click Chemistry

This compound is a bifunctional molecule of significant interest in the field of chemical biology and materials science. It possesses two key functional groups: a terminal azide group (-N₃) and a trimethoxysilane group (-Si(OCH₃)₃). The azide group serves as a reactive handle for "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the formation of a stable triazole linkage between the azide and an alkyne-containing molecule.[1][3]

The trimethoxysilane group enables the covalent attachment of the molecule to silica-based surfaces, such as glass, silicon wafers, and silica nanoparticles.[4] This dual functionality makes this compound an excellent linker for immobilizing a wide range of molecules onto surfaces for various applications, including the development of biosensors, functionalized nanoparticles, and biocompatible coatings.[4]

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The process typically involves the reaction of p-chloromethylphenyltrimethoxysilane with sodium azide.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

p-chloromethylphenyltrimethoxysilane (1.0 mole)

-

Sodium azide (1.1 moles)

-

Catalyst (e.g., a phase-transfer catalyst, 5 mole percent)

-

-

Procedure:

-

Combine p-chloromethylphenyltrimethoxysilane, sodium azide, and the catalyst in a reaction vessel.

-

Heat the mixture to 150°C with continuous stirring for three hours.

-

After the reaction is complete, separate the salt byproduct (sodium chloride) from the mixture.

-

Purify the product by distillation under reduced pressure.

-

This procedure has been reported to yield this compound with a purity of 90% and a yield of 89% by weight.

Azide Group Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound exhibits high reactivity and specificity in the CuAAC reaction. This "click" reaction is characterized by its rapid kinetics and high yields, typically proceeding to completion within an hour at room temperature.[5] The reaction is highly tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous solutions, making it ideal for bioconjugation applications.[2]

Quantitative Data on CuAAC Reactions

| Parameter | Typical Value/Characteristic |

| Reaction Rate | Very fast, often reaching completion in under an hour at room temperature.[5] |

| Yield | High to quantitative yields are typically achieved.[5] |

| Reaction Conditions | Mild conditions: room temperature, wide pH range (4-12), and tolerance to aqueous environments.[2] |

| Regioselectivity | The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1] |

| Functional Group Tolerance | The reaction is compatible with a vast array of functional groups, making it suitable for complex biological molecules.[2] |

Experimental Protocols for Click Chemistry and Surface Functionalization

The dual functionality of this compound allows for a two-step process for surface modification and subsequent immobilization of molecules of interest.

Surface Functionalization with this compound

This protocol describes the process of creating an azide-functionalized surface on a silica-based substrate.

Experimental Protocol: Surface Azidation

-

Materials:

-

Silica-based substrate (e.g., glass slide, silica nanoparticles)

-

This compound

-

Anhydrous toluene

-

-

Procedure:

-

Clean the silica substrate thoroughly (e.g., with piranha solution, followed by rinsing with deionized water and drying).

-

Prepare a solution of this compound in anhydrous toluene (e.g., 1-5% v/v).

-

Immerse the cleaned and dried substrate in the silane solution.

-

Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or elevated temperature (e.g., 60°C) to facilitate covalent bond formation.

-

Remove the substrate from the solution and rinse thoroughly with toluene and then ethanol to remove any unbound silane.

-

Dry the substrate under a stream of nitrogen.

-

This process results in a surface functionalized with azide groups, ready for the subsequent click reaction.

Immobilization of Alkyne-Modified Molecules via CuAAC

Once the surface is azidated, alkyne-containing molecules can be covalently attached using the CuAAC reaction.

Experimental Protocol: Click Chemistry Immobilization

-

Materials:

-

Azide-functionalized substrate

-

Alkyne-modified molecule of interest (e.g., protein, DNA, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

-

-

Procedure:

-

Prepare a solution of the alkyne-modified molecule in the chosen buffer.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Immerse the azide-functionalized substrate in the solution of the alkyne-modified molecule.

-

Add the copper(II) sulfate and sodium ascorbate to the solution to initiate the click reaction. The final concentrations are typically in the millimolar range for the reactants and catalyst. A ligand like TBTA can be added to stabilize the Cu(I) catalyst.

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.

-

After the reaction, thoroughly rinse the substrate with buffer and deionized water to remove any non-covalently bound molecules and reaction byproducts.

-

Dry the functionalized substrate.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Caption: Synthesis of this compound.

Caption: Surface functionalization workflow.

Caption: Biomolecule immobilization via click chemistry.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in various research and development areas:

-

Drug Discovery: Immobilization of small molecules or protein targets on surfaces for high-throughput screening assays.

-

Biosensors: Covalent attachment of antibodies, enzymes, or nucleic acids to transducer surfaces for the development of highly sensitive and specific detection platforms.[6]

-

Biomaterials: Creation of biocompatible and biofunctional surfaces on medical implants and devices to improve their performance and reduce adverse reactions.

-

Nanotechnology: Functionalization of nanoparticles for targeted drug delivery, bioimaging, and diagnostic applications.[4]

Conclusion

This compound is a powerful and versatile chemical tool for researchers and professionals in the life sciences and materials science. Its ability to readily participate in high-yielding click chemistry reactions, combined with its capacity for covalent surface attachment, provides a robust platform for the development of a wide array of functionalized materials and bioconjugates. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for the successful application of this reagent in innovative research and development projects.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Silane Coupling Agents: An In-depth Guide to Trimethoxysilane Hydrolysis and Condensation

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces and molecules with silane coupling agents is a cornerstone of advanced materials science and bioconjugation strategies. Among these, trimethoxysilanes are a widely utilized class of compounds, prized for their ability to form stable siloxane bonds (Si-O-Si). The journey from a reactive trimethoxysilane to a stable, functionalized surface is governed by two fundamental chemical processes: hydrolysis and condensation. A thorough understanding of these reactions is paramount for controlling the outcome of surface modifications, ensuring the reproducibility of experiments, and designing novel drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of trimethoxysilane groups, with a focus on the kinetic factors and experimental considerations crucial for research and development.

The Two-Step Reaction Cascade: Hydrolysis and Condensation

The transformation of a trimethoxysilane molecule into a cross-linked polysiloxane network is a sequential process.[1] First, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). Subsequently, these silanol groups condense with each other or with other hydroxyl-bearing surfaces to form stable siloxane bonds, releasing water or alcohol as a byproduct.[2]

Hydrolysis: The Activation Step

Hydrolysis is the initial and rate-influencing step where the Si-OCH₃ bonds are cleaved and replaced by Si-OH bonds. This reaction is catalyzed by either acid or base.[3] The hydrolysis of a trimethoxysilane proceeds in a stepwise manner, forming partially hydrolyzed intermediates (monomers with one or two silanol groups) before reaching the fully hydrolyzed silanetriol (R-Si(OH)₃).[4]

The general equation for the hydrolysis of a trimethoxysilane is:

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Condensation: Building the Network

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation to form siloxane bridges (Si-O-Si). This process can occur between two silanol groups (releasing water) or between a silanol group and a methoxy group (releasing methanol).[2] Condensation can lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional network.[5]

The general equations for condensation are:

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

Reaction Mechanisms

The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.[2]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in the methoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[6] This mechanism generally leads to a faster rate of hydrolysis compared to condensation.[1] Acidic conditions are often preferred to generate stable solutions of hydrolyzed silanes with a high concentration of silanol groups.[7]

Base-Catalyzed Mechanism

In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This is followed by the displacement of the methoxy group. Under basic conditions, the condensation reaction is significantly promoted and often proceeds as soon as silanol groups are formed.[1] This can lead to the rapid formation of oligomers and gels.

Factors Influencing Hydrolysis and Condensation

The rates of both hydrolysis and condensation are influenced by a variety of factors, which must be carefully controlled to achieve the desired outcome.[8]

-

pH: As discussed, pH is a critical factor. Acidic conditions (pH 3-5) generally favor hydrolysis over condensation, while basic conditions accelerate condensation.[1] The rate of hydrolysis is typically at a minimum around neutral pH.[6]

-

Water-to-Silane Ratio: The concentration of water is a key parameter in the hydrolysis reaction. A higher water concentration can increase the rate of hydrolysis.[9] However, for some aminosilanes, an increase in water content can hinder self-condensation.[10]

-

Catalyst: Besides protons and hydroxide ions, other catalysts can be employed. Organometallic compounds, such as those containing tin or titanium, can catalyze the hydrolysis, although they may also promote oligomerization.[11] The amino group in aminosilanes can act as an intramolecular catalyst.[2]

-

Solvent: The nature of the solvent can impact the reaction rates. The presence of organic co-solvents, such as ethanol, can delay the hydrolysis reaction.[9][12]

-

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation reactions.[4]

-

Nature of the Organic Substituent (R-group): The steric and electronic properties of the organic group attached to the silicon atom can influence the reaction kinetics. Electron-withdrawing groups can affect the susceptibility of the silicon atom to nucleophilic attack.[6]

-

Silane Concentration: The initial concentration of the silane can affect the rate of condensation.[1]

Quantitative Data on Reaction Kinetics

The following tables summarize key quantitative data from the literature on the kinetics of trimethoxysilane hydrolysis and condensation. It is important to note that direct comparison of values between studies can be challenging due to variations in experimental conditions.

| Silane | Conditions | Rate Constant | Reference |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4, 26°C | Pseudo-first order hydrolysis rate constant: 0.026 min⁻¹ | [4] |

| Methyltrimethoxysilane (MTMS) | Methanol, alkaline medium, 30°C | Hydrolysis rate constant: 2.453 x 10⁴ sec⁻¹ | [2] |

| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃ catalyst, excess water | Reaction rate constant: 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |

| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst, excess water | Reaction rate constant: 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [2] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K₂CO₃ catalyst, excess water | Reaction rate constant: 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [2] |

| Parameter | Value | Conditions | Silane | Reference |

| Activation Energy (Epoxy Ring Opening) | 68.4 kJ/mol | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4 | γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | [4] |

| Activation Energy (Hydrolysis) | 50.09 kJ/mol | Methanol, alkaline medium | Methyltrimethoxysilane (MTMS) | [2] |

Experimental Protocols for Studying Hydrolysis and Condensation

A variety of analytical techniques are employed to monitor the kinetics and mechanisms of silane hydrolysis and condensation.

General Experimental Workflow

Key Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is a powerful tool for studying these reactions.[4]

-

¹H NMR: Can be used to monitor the disappearance of methoxy protons and the appearance of methanol.[7]

-

¹³C NMR: Provides information on the carbon atoms adjacent to the silicon and in the methoxy groups.[13]

-

²⁹Si NMR: Is particularly valuable as it can distinguish between the unhydrolyzed silane, partially hydrolyzed species, and various condensed structures (dimers, trimers, etc.).[7][14] In-situ ²⁹Si NMR allows for the determination of intermediate species as a function of reaction time.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to follow the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[9][15] This technique is well-suited for in-situ monitoring.[12]

-

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring of both hydrolysis and condensation reactions.[16]

-

Chromatography (e.g., HPLC): High-performance liquid chromatography can be used to separate and quantify the different oligomeric species formed during condensation.[3]

A typical experimental setup for in-situ monitoring would involve preparing the silane solution in a suitable solvent (e.g., an ethanol/water mixture) in an NMR tube or an FT-IR cell.[7][9] The reaction is then initiated by adding an acid or base to adjust the pH, or by introducing a catalyst.[7] Spectra are then acquired at regular intervals to track the changes in the concentrations of reactants, intermediates, and products over time.[4]

Conclusion

The hydrolysis and condensation of trimethoxysilanes are complex yet controllable processes that are fundamental to their application as coupling agents. By carefully manipulating reaction parameters such as pH, temperature, and reactant concentrations, researchers can tailor the kinetics of these reactions to achieve desired surface properties and material characteristics. The analytical techniques outlined in this guide provide the necessary tools to probe these reactions in detail, enabling a deeper understanding and more precise control over the formation of siloxane-based materials and functionalized surfaces. This knowledge is critical for advancing applications in fields ranging from composite materials to targeted drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis, adsorption, and dynamics of silane coupling agents on...: Ingenta Connect [ingentaconnect.com]

- 6. afinitica.com [afinitica.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 10. researchgate.net [researchgate.net]

- 11. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 12. daneshyari.com [daneshyari.com]

- 13. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Azidomethylphenyltrimethoxysilane: Safety, Handling, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and physicochemical properties of p-Azidomethylphenyltrimethoxysilane. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields in the safe and effective use of this chemical intermediate.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary dangers associated with this substance are skin irritation and serious eye damage[1][2]. It is classified as a substance that causes skin irritation (H315) and serious eye damage (H318) according to the Globally Harmonized System (GHS)[1][2].

GHS Hazard and Precautionary Statements

| Category | GHS Classification |

| Hazard Statements | H315: Causes skin irritation[1][2]. |

| H318: Causes serious eye damage[1][2]. | |

| Precautionary Statements | P264: Wash hands thoroughly after handling[1]. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2]. | |

| P302+P352: If on skin: Wash with plenty of soap and water[1]. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2]. | |

| P310: Immediately call a doctor[1]. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention[1][2]. | |

| P362+P364: Take off contaminated clothing and wash it before reuse[1]. |

NFPA 704 Ratings (USA)

While a specific NFPA diamond for this compound is not universally provided, the ratings for a related hazardous compound are included for general awareness, emphasizing the need for caution.

| Category | Rating |

| Health | 4 |

| Fire | 0 |

| Reactivity | 0 |

Note: These ratings are for a hazardous substance and should be considered as a general guide to the potential severity of hazards.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper storage, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H15N3O3Si | [2] |

| Molecular Weight | 253.33 g/mol | [3][4] |

| Physical State | Liquid | [2] |

| Density | 1.14 g/cm³ | [4] |

| CAS Number | 83315-74-6 | [4] |

| Synonyms | 1-(AZIDOMETHYL)-4-(TRIMETHOXYSILYL)BENZENE | [2] |

Handling and Storage Protocols

Proper handling and storage procedures are mandatory to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A detailed list of recommended personal protective equipment is provided below.

| Equipment | Specification |

| Hand Protection | Neoprene or nitrile rubber gloves[2]. |

| Eye Protection | Chemical goggles or face shield. Contact lenses should not be worn[2]. |

| Skin and Body Protection | Wear suitable protective clothing[2]. |

| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended where exposure through inhalation may occur[2]. |

Storage Conditions

| Condition | Recommendation |

| Temperature | Store in sealed containers below 30°C[1][2]. |

| Container | Keep container tightly closed[1][2]. |

| Atmosphere | May slowly build nitrogen pressure[1][2]. Vent carefully. |

| Incompatible Materials | Acids, alcohols, amines, metals, moisture, oxidizing agents, and peroxides[1][2]. |

Spill and Disposal Procedures

| Procedure | Action |

| Spill Cleanup | Clean up any spills as soon as possible, using an absorbent material to collect it. Sweep or shovel spills into an appropriate container for disposal[2]. |

| Disposal | May be incinerated. Dispose of in a safe manner in accordance with local/national regulations. Do not dispose of waste into the sewer[1]. |

Stability and Reactivity

This compound is stable under recommended storage conditions but can react with various substances.

| Condition | Description |

| Chemical Stability | Stable in sealed containers at temperatures below 30°C[1][2]. |

| Hazardous Reactions | Contact with strong acids may cause the formation of toxic hydrazoic acid. May form explosive azides on contact with copper, cadmium, brass, bronze, lead, silver, and mercury. Reacts with water and moisture in the air, liberating methanol[1][2]. |

| Conditions to Avoid | Heat, open flame, and sparks[1][2]. |

| Hazardous Decomposition Products | Hydrazoic Acid, Methanol, Organic acid vapors[1][2]. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get immediate medical advice/attention[1][2]. |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][2]. |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention[1][2]. |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention[1][2]. |

Visual Workflow and Logical Relationships

The following diagrams illustrate the general handling workflow and the logical relationships of hazards and precautions.

References

An In-depth Technical Guide to p-Azidomethylphenyltrimethoxysilane (CAS: 83315-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Azidomethylphenyltrimethoxysilane, a versatile bifunctional molecule pivotal for advanced surface modification and bioconjugation applications. This document consolidates its chemical and physical properties, synthesis, and safety information and presents detailed, representative protocols for its application in surface functionalization and subsequent biomolecule immobilization via click chemistry.

Chemical and Physical Properties

This compound is a key reagent for introducing azide functionalities onto silica-based and other hydroxylated surfaces. The trimethoxysilane group allows for covalent attachment to surfaces through the formation of stable siloxane bonds, while the azidomethyl group serves as a versatile handle for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 83315-74-6 | [1] |

| Molecular Formula | C10H15N3O3Si | [2][3] |

| Molecular Weight | 253.33 g/mol | [2][3][4] |

| Appearance | Straw to amber liquid | [4] |

| Purity | Typically ≥90% | [1][4] |

| Refractive Index | ~1.497 | [5] |

| Specific Gravity | ~1.14 | [5] |

| Synonyms | 1-(Azidomethyl)-4-(trimethoxysilyl)benzene, [4-(azidomethyl)phenyl]-trimethoxysilane | [2][3][4] |

Synthesis

A common synthetic route to this compound involves the nucleophilic substitution of the corresponding chloromethyl derivative with sodium azide.[]

Experimental Protocol: Synthesis of this compound []

-

Reactants:

-

p-Chloromethylphenyltrimethoxysilane (1.0 mole)

-

Sodium azide (1.1 moles)

-

Catalyst (e.g., a phase-transfer catalyst, 5 mole percent)

-

-

Procedure:

-

Combine p-chloromethylphenyltrimethoxysilane, sodium azide, and the catalyst in a suitable reaction vessel.

-

Heat the mixture to 150°C with stirring for approximately 3 hours.

-

After the reaction is complete, cool the mixture and separate the salt byproduct (sodium chloride) by filtration.

-

Purify the resulting liquid via distillation under reduced pressure to yield this compound.

-

-

Expected Yield: 89% by weight.[]

Figure 1: Synthesis of this compound.

Spectroscopic Characterization (Expected)

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -O-CH₃ (Trimethoxysilane) | 3.5 - 3.7 ppm (singlet, 9H) |

| -CH₂-N₃ (Azidomethyl) | 4.3 - 4.5 ppm (singlet, 2H) | |

| Aromatic protons | 7.2 - 7.6 ppm (multiplet, 4H) | |

| ¹³C NMR | -O-CH₃ | ~50 ppm |

| -CH₂-N₃ | ~54 ppm | |

| Aromatic carbons | 125 - 138 ppm | |

| FT-IR | Azide (N₃) stretch | Strong, sharp peak at ~2100 cm⁻¹ |

| Si-O-C stretch | Strong peaks at 1190, 1080 cm⁻¹ | |

| C-H (aromatic) stretch | ~3050 cm⁻¹ | |

| C-H (aliphatic) stretch | ~2940, 2840 cm⁻¹ |

Applications in Surface Functionalization and Bioconjugation

The primary utility of this compound is in creating azide-terminated surfaces on materials like silica nanoparticles, glass slides, or silicon wafers. These surfaces are then ready for the covalent attachment of alkyne-modified molecules via click chemistry. This two-step process is highly efficient and specific, making it ideal for the immobilization of sensitive biomolecules in drug delivery and diagnostic applications.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol is a representative procedure adapted from standard methods for silanization of silica surfaces.

-

Materials:

-

Silica nanoparticles (or other silica-based substrate)

-

This compound

-

Anhydrous toluene or ethanol

-

Ammonium hydroxide (for ethanol-based method)

-

-

Procedure (Toluene-based, anhydrous):

-

Activate the silica surface by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by oxygen plasma treatment. (Caution: Piranha solution is extremely corrosive and reactive).

-

Thoroughly rinse the activated substrate with deionized water and dry in an oven at 110-120°C for at least one hour.

-

In a moisture-free environment (e.g., a glovebox or under an inert atmosphere), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the dried silica substrate in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60°C with gentle agitation.

-

Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.

-

Cure the silanized surface by baking at 110°C for 30-60 minutes to promote covalent bond formation.

-

The azide-functionalized silica is now ready for use.

-

Experimental Protocol: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Azide-functionalized silica nanoparticles

-

Alkyne-modified biomolecule (e.g., peptide, protein, DNA, or drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

-

Procedure:

-

Disperse the azide-functionalized nanoparticles in the chosen buffer.

-

Add the alkyne-modified biomolecule to the nanoparticle dispersion.

-

In a separate tube, prepare the catalyst solution by mixing CuSO₄ and TBTA ligand in the buffer.

-

Add the catalyst solution to the nanoparticle/biomolecule mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

-

Purify the resulting bioconjugate by centrifugation and repeated washing with the buffer to remove the catalyst and excess reactants.

-

Figure 2: Experimental workflow for surface functionalization and bioconjugation.

Role in Drug Development

The unique properties of this compound position it as a valuable tool in modern drug development, particularly in the creation of advanced drug delivery systems and diagnostic platforms.

-

Targeted Drug Delivery: By functionalizing nanoparticles (e.g., silica, iron oxide) with this silane, a versatile platform is created. Targeting ligands (peptides, antibodies) with alkyne handles can be "clicked" onto the nanoparticle surface, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.

-

Immobilization of Therapeutics: Small molecule drugs or biologics can be modified with an alkyne group and subsequently immobilized onto a silane-treated surface, such as an implantable medical device, to provide localized drug release.

-

Diagnostic Assays: The robust and specific nature of the silane-azide linkage followed by click chemistry allows for the reliable immobilization of capture probes (e.g., antibodies, DNA strands) onto the surface of biosensors, enhancing their sensitivity and stability.

Safety and Handling

This compound requires careful handling due to its chemical reactivity and potential hazards.

Table 3: Hazard and Safety Information for this compound

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. | [4][7] |

| Eye Damage | Causes serious eye damage. | Wear chemical goggles or a face shield. Do not wear contact lenses. | [4][7] |

| Reactivity | Reacts with water and moisture, liberating methanol. Contact with strong acids may form toxic hydrazoic acid. May form explosive azides with certain metals (e.g., copper, lead, silver). | Store in a cool (<30°C), dry, well-ventilated place in a tightly sealed container. Store away from incompatible materials (acids, oxidizers, metals, moisture). | [4][7] |

| Respiratory | May cause irritation to the respiratory tract. | Use in a well-ventilated area or with a NIOSH-certified respirator. | [4][7] |

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

-

Eye Contact: Immediately rinse with water for at least 15 minutes. Remove contact lenses if present. Get immediate medical attention.

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Ingestion: Do not induce vomiting. Seek medical attention.

This document is intended for informational purposes for qualified individuals and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of functionalized magnetic nanoparticles | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

p-Azidomethylphenyltrimethoxysilane molecular weight and formula

This guide provides the fundamental physicochemical properties of p-Azidomethylphenyltrimethoxysilane, a compound relevant to researchers and professionals in drug development and materials science. The data is presented for clear and easy reference.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C10H15N3O3Si |

| Molecular Weight | 253.33 g/mol [1] |

| IUPAC Name | [4-(azidomethyl)phenyl]-trimethoxysilane[1] |

| CAS Number | 83315-74-6[2][3] |

Structural Information

To visualize the logical relationship of the compound's identifiers, the following diagram is provided.

Caption: Key identifiers for this compound.

References

A Comprehensive Technical Guide to Surface Modification Using Azido-Silanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for surface modification utilizing azido-silanes. This powerful technique enables the covalent attachment of a wide array of molecules to various substrates, finding significant applications in drug delivery, diagnostics, and biomaterial engineering. The introduction of an azide (-N₃) functional group onto a surface creates a versatile platform for subsequent bio-orthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Principles of Azido-Silane Surface Modification

The surface modification process using azido-silanes is fundamentally a two-step procedure. The first step involves the immobilization of the azido-silane onto a substrate, followed by the conjugation of a molecule of interest via the azide group.

Step 1: Silanization

Silanization is the process of covalently bonding silane coupling agents to a surface. Azido-silanes, such as (3-azidopropyl)triethoxysilane (APTES), possess two key chemical functionalities:

-

Silane Headgroup: Typically a trialkoxysilane (e.g., -Si(OCH₂CH₃)₃) or trichlorosilane, which reacts with hydroxyl (-OH) groups present on the surface of many substrates like silica, glass, and metal oxides. This reaction proceeds via hydrolysis and condensation.[1][2][3] In the presence of water, the alkoxy groups of the silane hydrolyze to form reactive silanol groups (-Si-OH).[1][4] These silanols then condense with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and anchoring the azido-silane to the substrate.[2]

-

Azide Tailgroup: The terminal azide group (-N₃) is a highly energetic and selective functional group. It is relatively unreactive towards most biological molecules, making it an ideal "handle" for bio-orthogonal ligation.[5]

The overall efficiency and quality of the silane layer depend on factors such as the reaction time, temperature, silane concentration, and the nature of the solvent.[6]

Step 2: Bio-orthogonal "Click" Chemistry

The azide-functionalized surface serves as a platform for the covalent attachment of molecules containing a complementary functional group. The most common and robust reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] In this reaction, the surface-bound azide reacts with a terminal alkyne-functionalized molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.[7][8]

Key advantages of the CuAAC reaction include:

-

High Efficiency and Yield: The reaction proceeds rapidly and with high conversion rates under mild conditions.[8]

-

Bio-orthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, allowing for specific conjugation in complex biological environments.

-

Versatility: A wide range of molecules, including drugs, peptides, proteins, and carbohydrates, can be readily modified with an alkyne group for subsequent attachment.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative "click" reaction that does not require a cytotoxic copper catalyst, making it particularly valuable for applications involving living cells.[9][10]

Quantitative Data on Azido-Silane Surface Modification

The following tables summarize key quantitative data from various studies on the surface modification of nanoparticles using azido-silanes.

Table 1: Silanization and Functionalization of Magnetic Nanoparticles (MNPs)

| Parameter | Value | Reference |

| Substrate | Magnetite (Fe₃O₄) Nanoparticles | [11] |

| Azido-Silane | Azido-PEG-Silane | [11] |

| Immobilized Azido-PEG-Silane | 0.196 mmol/g of MNPs | [11] |

| Subsequent Functionalization | Alkyne-functionalized Folic Acid (via CuAAC) | [11] |

| Immobilized Folic Acid | 0.172 mmol/g of MNPs | [11] |

| Surface Azido Group Conversion | > 85% | [11] |

| Average Number of Folic Acid Molecules per Nanoparticle | ~226 | [11] |

Table 2: Surface Coverage Density of Functional Groups on Nanoparticles

| Nanoparticle Type | Functional Group | Surface Coverage (molecules/nm²) | Reference |

| Gold Nanoparticles | Thiol Ligands (various lengths) | 4.3 - 6.3 | [12] |

| Silica Nanoparticles | Trimethoxy(7-octen-1-yl)silane | ~2.5 | [13] |

| Planar Silica | Octyltrimethoxysilane | ~4 | [13] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for the surface modification of silica nanoparticles with an azido-silane, followed by conjugation of an alkyne-containing molecule via CuAAC.

Synthesis of Azido-Silane (e.g., (3-Azidopropyl)triethoxysilane)

(3-Azidopropyl)triethoxysilane is synthesized via a nucleophilic substitution reaction between 3-chloropropyltriethoxysilane and sodium azide.[14]

Materials:

-

3-Chloropropyltriethoxysilane

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide) (optional)

Procedure:

-

Dissolve sodium azide in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and reflux condenser.

-

Add 3-chloropropyltriethoxysilane to the solution.

-

If using, add the phase transfer catalyst.

-

Heat the reaction mixture to 80-100°C and stir for 6-24 hours.[15] Reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the sodium chloride byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain high-purity (3-azidopropyl)triethoxysilane.[15]

Surface Modification of Silica Nanoparticles with Azido-Silane

Materials:

-

Silica Nanoparticles (SiO₂)

-

Ethanol (anhydrous)

-

(3-Azidopropyl)triethoxysilane

-

Ammonium Hydroxide (for nanoparticle synthesis, if starting from scratch)

-

Tetraethyl Orthosilicate (TEOS) (for nanoparticle synthesis)

Procedure:

-

Silica Nanoparticle Synthesis (if required): Synthesize silica nanoparticles using the Stöber method. Briefly, add TEOS to a solution of ethanol, water, and ammonium hydroxide and stir for 12 hours. Isolate the nanoparticles by centrifugation and wash repeatedly with ethanol.[16]

-

Surface Activation: While not always explicitly stated as a separate step for freshly prepared nanoparticles, ensuring the presence of surface hydroxyl groups is crucial. For older or dried silica, treatment with an activating agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma may be necessary, followed by thorough rinsing with ultrapure water.

-

Silanization: a. Disperse the silica nanoparticles in anhydrous ethanol to a concentration of approximately 5 mg/mL.[16] b. Add the desired amount of (3-azidopropyl)triethoxysilane. The weight ratio of SiO₂ to silane can be varied (e.g., from 1:0.01 to 1:0.1) to control the surface density of azide groups.[16] c. Stir the mixture at room temperature for 12 hours.[16] d. Isolate the azido-functionalized silica nanoparticles by centrifugation. e. Wash the nanoparticles thoroughly with ethanol (typically 3 times) to remove any unreacted silane.[16] f. The purified azido-functionalized nanoparticles can be stored dispersed in ethanol.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Functionalized Nanoparticles

Materials:

-

Azido-functionalized silica nanoparticles

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-binding ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) (optional but recommended for biomolecule conjugation)[17]

-

Buffer solution (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

-

Disperse the azido-functionalized silica nanoparticles in the chosen buffer.

-

Add the alkyne-functionalized molecule to the nanoparticle dispersion. A slight molar excess of the alkyne molecule relative to the estimated surface azide groups is often used.

-

In a separate tube, prepare a fresh solution of the copper catalyst. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.[17]

-

Add the copper catalyst solution to the nanoparticle mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[8]

-

Allow the reaction to proceed at room temperature for 1-2 hours, with gentle mixing.[8]

-

Purify the functionalized nanoparticles by centrifugation and repeated washing with the buffer to remove the copper catalyst, unreacted alkyne molecules, and other reagents.

Mandatory Visualizations

Diagrams of Chemical Principles and Experimental Workflows

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jfas.info [jfas.info]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-(Azidopropyl)triethoxysilane | 83315-69-9 | Benchchem [benchchem.com]

- 15. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]

- 16. broadpharm.com [broadpharm.com]

- 17. confluore.com [confluore.com]

An In-depth Technical Guide to Self-Assembled Monolayers (SAMs) with p-Azidomethylphenyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a powerful and versatile platform for modifying surfaces with molecular-level precision. This guide focuses on the use of p-Azidomethylphenyltrimethoxysilane (AzPTP) as a precursor for forming robust and functionalizable SAMs, particularly on silica-based substrates such as glass and silicon wafers. The key feature of AzPTP is its terminal azide (-N₃) group, which serves as a chemical handle for the covalent immobilization of a wide array of biomolecules through "click chemistry."

The trimethoxysilane group of AzPTP reacts with hydroxylated surfaces to form a stable siloxane bond, creating a dense, oriented monolayer. The exposed azide groups then provide a bio-orthogonal reactive site for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the specific and efficient attachment of alkyne-modified molecules, including peptides, proteins, carbohydrates, and small molecules, under mild, biocompatible conditions. This capability makes AzPTP SAMs an invaluable tool in drug discovery, biosensor development, and fundamental cell biology research, enabling the creation of well-defined interfaces to study and control biological interactions.

Core Properties of this compound (AzPTP)

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃O₃Si |

| Molecular Weight | 253.33 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~135 °C at 1 mmHg |

| Density | ~1.15 g/cm³ |

| Synonyms | (4-(azidomethyl)phenyl)trimethoxysilane |

Formation of AzPTP Self-Assembled Monolayers

The formation of a high-quality AzPTP SAM is critical for subsequent functionalization steps. The process involves the hydrolysis of the methoxysilane groups and subsequent condensation onto a hydroxylated surface.

Expected Quantitative Data for AzPTP SAMs

While specific literature values for AzPTP are not extensively reported, the following table provides expected quantitative data based on similar aromatic silane SAMs on silicon oxide surfaces.

| Parameter | Bare Substrate (SiO₂) | AzPTP SAM Coated | Method of Measurement |

| Static Water Contact Angle | < 20° | 65° - 75° | Goniometry |

| Monolayer Thickness | N/A | 1.0 - 1.5 nm | Ellipsometry |

| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | Atomic Force Microscopy (AFM) |

Experimental Protocol: Formation of AzPTP SAM

This protocol describes the formation of an AzPTP SAM on a silicon wafer or glass slide.

1. Substrate Preparation:

- Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

- Dry the substrate under a stream of dry nitrogen.

- Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 3-5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).

- Rinse the activated substrate thoroughly with deionized water and dry with nitrogen.

2. SAM Deposition (Solution Phase):

- Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.

- Immerse the cleaned and activated substrates in the AzPTP solution.

- Seal the container and leave it at room temperature for 12-24 hours to allow for monolayer formation. To minimize water in the headspace, the container can be backfilled with an inert gas like argon or nitrogen.

- After incubation, remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

- Cure the SAM by baking the substrates at 110-120 °C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network, enhancing the stability of the monolayer.

- Store the AzPTP-coated substrates in a desiccator until further use.

Functionalization of AzPTP SAMs via Click Chemistry

The azide-terminated surface is now ready for the covalent attachment of alkyne-containing molecules using the CuAAC reaction.

Experimental Protocol: Click Chemistry on AzPTP SAMs

This protocol details the immobilization of an alkyne-containing peptide (e.g., an RGD peptide for cell adhesion studies) onto the AzPTP surface.

1. Preparation of Click Chemistry Reagents:

- Peptide Solution: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-2 mM.

- Copper(II) Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

- Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

- Ligand Solution (optional but recommended): Prepare a 50 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. The ligand protects the biomolecule from potential damage by free copper ions and enhances reaction efficiency.

2. Click Reaction Procedure:

- Place the AzPTP-coated substrate in a clean petri dish.

- Prepare the click reaction mixture. For a 1 mL reaction volume, add the components in the following order:

- 800 µL of the peptide solution.

- 20 µL of the CuSO₄ stock solution (final concentration 1 mM).

- 20 µL of the THPTA stock solution (final concentration 1 mM).

- 100 µL of the freshly prepared sodium ascorbate solution (final concentration 10 mM).

- Gently mix the solution and immediately cover the AzPTP substrate with it.

- Incubate the reaction at room temperature for 1-4 hours in a humidified chamber to prevent evaporation.

- After the reaction, thoroughly rinse the substrate with deionized water and then with a buffer containing a chelating agent like EDTA to remove any residual copper. Finally, rinse again with deionized water and dry under a stream of nitrogen.

Application: Studying Integrin-Mediated Cell Signaling

A powerful application of AzPTP SAMs is the creation of well-defined surfaces to study cellular responses to specific biomolecular cues. For instance, by immobilizing the RGD peptide, a key recognition motif for integrin receptors, one can investigate the signaling pathways involved in cell adhesion, spreading, and migration.

Signaling Pathway: Integrin-Mediated Cell Adhesion

The diagram below illustrates the simplified signaling cascade initiated by the binding of an RGD-functionalized surface to integrin receptors on a cell.

Caption: Simplified integrin signaling pathway upon cell binding to an RGD-functionalized surface.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows described in this guide.

Workflow for AzPTP SAM Formation

Caption: Step-by-step workflow for the formation of a this compound SAM.

Workflow for Bio-functionalization and Cell-Based Assay

Caption: General workflow from an azide-SAM to a cell-based signaling assay.

References

Methodological & Application

Application Notes and Protocols: Surface Functionalization of Silica with p-Azidomethylphenyltrimethoxysilane (AzPTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silica surfaces is a cornerstone technique in biotechnology, materials science, and drug development. Creating a surface with specific chemical properties allows for the controlled immobilization of biomolecules, catalysts, or therapeutic agents. p-Azidomethylphenyltrimethoxysilane (AzPTP) is a versatile organosilane coupling agent that introduces an azide (-N₃) functional group onto silica and other hydroxyl-rich surfaces. This azide group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of a wide variety of alkyne-modified molecules, such as peptides, proteins, DNA, and drug molecules, under mild conditions.[1][2][3] This application note provides a detailed protocol for the surface functionalization of silica with AzPTP and a subsequent click chemistry reaction.

Data Presentation

The following table summarizes typical quantitative data associated with the functionalization and characterization of AzPTP-modified silica surfaces. Note that specific values may vary depending on the silica substrate (e.g., nanoparticles, wafers, porous silica) and reaction conditions.

| Parameter | Value/Range | Method of Analysis | Reference |

| Silanization Reaction Time | 2 - 24 hours | - | [4] |

| Silanization Temperature | 25 - 110 °C | - | [4][5] |

| Curing Temperature | 80 - 120 °C | - | [5] |

| Azide Stretching Vibration | ~2100 cm⁻¹ | FTIR Spectroscopy | [3] |

| Si-O-Si Stretching Vibration | ~1100 cm⁻¹ | FTIR Spectroscopy | [6] |

| N 1s Binding Energy (Azide) | ~400 and ~404 eV | XPS | [3] |

| Grafting Density | 0.1 - 1.0 molecules/nm² | TGA, XPS | [7] |

| Water Contact Angle | 60 - 80° | Contact Angle Goniometry | [8] |

| Click Reaction Time | 30 - 60 minutes | - | [9][10] |

| Click Reaction Temperature | Room Temperature | - | [9][10] |

Experimental Protocols

Protocol 1: Surface Functionalization of Silica with this compound (AzPTP)

This protocol details the steps for covalently attaching AzPTP to a silica surface.

Materials:

-

Silica substrate (e.g., silica nanoparticles, glass slides, silicon wafers)

-

This compound (AzPTP)

-

Anhydrous toluene or ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas

Procedure:

-

Surface Cleaning and Activation:

-

Immerse the silica substrate in Piranha solution for 30-60 minutes at room temperature to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

-

Rinse the substrate copiously with deionized water.

-

Dry the substrate under a stream of nitrogen gas. For nanoparticles, centrifugation and redispersion in fresh solvent may be necessary.[4]

-

For a more thorough drying, bake the substrate at 120-140°C for 2 hours.[4]

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of AzPTP in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere.

-

Immerse the cleaned and dried silica substrate in the AzPTP solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 50-70°C) with gentle agitation.[4] The optimal time and temperature may need to be determined empirically.

-

After the reaction, remove the substrate from the silane solution.

-

-

Washing and Curing:

-

Rinse the functionalized substrate sequentially with fresh anhydrous toluene (or ethanol) to remove any physisorbed silane.

-

Dry the substrate under a stream of nitrogen gas.

-

Cure the substrate by baking at 80-120°C for 1-2 hours to promote the formation of stable siloxane bonds.[5]

-

The AzPTP-functionalized silica is now ready for characterization or subsequent click chemistry reactions.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on AzPTP-Functionalized Silica

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized silica surface.

Materials:

-

AzPTP-functionalized silica substrate

-

Alkyne-containing molecule of interest (e.g., alkyne-PEG, alkyne-biotin, alkyne-peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), water/t-butanol mixture)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in the desired reaction buffer.[9]

-

-

Click Reaction:

-

Immerse the AzPTP-functionalized silica substrate in a solution of the alkyne-containing molecule.

-

In a separate tube, pre-complex the CuSO₄ with the ligand (e.g., in a 1:2 molar ratio of Cu:ligand) for a few minutes.[9]

-

Add the CuSO₄/ligand complex to the reaction mixture containing the silica substrate and the alkyne molecule.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[9] The final concentrations should be in the millimolar range for the reactants and catalyst.

-

Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.[9][10] Protect the reaction from light if using fluorescently labeled molecules.

-

-

Washing:

-

After the reaction, remove the substrate and wash it thoroughly with the reaction buffer, followed by deionized water, and finally an appropriate organic solvent (e.g., ethanol, methanol) to remove unreacted reagents and byproducts.

-

Dry the substrate under a stream of nitrogen gas.

-

Visualizations

Caption: Experimental workflow for the surface functionalization of silica with AzPTP and subsequent click chemistry.

Caption: Logical relationship of the key components in the AzPTP functionalization and click chemistry process.

References

- 1. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. fisica.unam.mx [fisica.unam.mx]

- 5. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]